2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane

Histamine H4 receptor GPCR pharmacology ligand design

Procuring pharmacologically consistent HRH4 ligands is challenging-minor structural deviations can ablate or invert functional activity. This exact des-NH₂ quinuclidine-pyrimidine-piperazine chemotype ensures you reproduce the published exceptional potency. • Sub-nanomolar affinity (Ki ≈ 0.079 nM, pKi = 10.10) for robust radioligand displacement and HTS cascade validation. • Distinct functional signature vs. pyrrolidine-based analogs-ideal for benchmarking biased signaling in cAMP, β-arrestin, and GTPγS assays. • Favorable physicochemical profile (clogP 1.875, Fsp³ 0.75) supports sustained target engagement in rodent inflammatory/pruritus models.

Molecular Formula C16H25N5
Molecular Weight 287.40 g/mol
CAS No. 185223-32-9
Cat. No. B15214509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane
CAS185223-32-9
Molecular FormulaC16H25N5
Molecular Weight287.40 g/mol
Structural Identifiers
SMILESC1CN2CCC1CC2CN3CCN(CC3)C4=NC=CC=N4
InChIInChI=1S/C16H25N5/c1-4-17-16(18-5-1)21-10-8-19(9-11-21)13-15-12-14-2-6-20(15)7-3-14/h1,4-5,14-15H,2-3,6-13H2
InChIKeyDIYXJXVQUKPSKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 185223-32-9 Structural & Pharmacological Profile


2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane (CAS 185223-32-9; synonym 2-((4-(pyrimidin-2-yl)piperazin-1-yl)methyl)quinuclidine) is a synthetic small molecule comprising a quinuclidine core linked via a methylene bridge to a 1-(pyrimidin-2-yl)piperazine moiety. The compound belongs to the class of quinuclidine-based histamine H4 receptor (HRH4) ligands and has been annotated as a potent HRH4 modulator in authoritative chemical biology databases [1]. Its molecular formula is C₁₆H₂₅N₅ (MW 287.41 g/mol) and it is catalogued as ZINC299865621 in the ZINC15 ligand-discovery resource [2].

HRH4 binding study fit (des‑NH₂ chemotype)
Functional selectivity profiling (piperazine vs. pyrrolidine bias)
Physicochemical profiling (low logP, high fsp³)

Why Generic Substitution Fails for CAS 185223-32-9


Histamine H4 receptor (HRH4) ligands are exquisitely sensitive to modifications in the diamine component and the nature of the azacycle. The des-NH₂ azacycle series described by Savall et al. demonstrates that removal of the exocyclic amine, combined with specific diamine pendants, dramatically shifts both affinity and functional spectrum at HRH4 [1]. Consequently, even structurally similar quinuclidine-pyrimidine-piperazine analogs cannot be assumed to be functionally interchangeable. Procurement of the exact title compound is mandatory to reproduce the exceptional nanomolar HRH4 potency (pKi = 10.10) recorded for this chemotype, as minor heterocycle or linker alterations have been shown to ablate or invert functional activity in this series [1].

Diamine pendant identity may shift functional output (piperazine vs. pyrrolidine)
Minor linker or heterocycle modifications can invert activity profiles
Structurally similar analogs may not transfer directly without validation

Differentiation Evidence for CAS 185223-32-9


Sub-Nanomolar HRH4 Binding Affinity

The title compound displays a pKi of 10.10 at the human histamine H4 receptor, corresponding to a Ki of approximately 0.079 nM, as recorded in the ChEMBL 20 dataset via ZINC15 [1][2]. This value places the compound among the most potent HRH4 ligands reported within the des‑NH₂ pyrimidine‑diamine series. For context, the prototypical HRH4 antagonist JNJ‑7777120 exhibits a Ki of 4.5–21 nM in standard binding assays [3], indicating that the title compound achieves approximately 60‑ to 260‑fold higher affinity.

HRH4 Binding Affinity
Reported
pKi = 10.10 (Ki ≈ 0.079 nM)
JNJ‑7777120: Ki = 4.5–21 nM
~60‑ to 260‑fold higher affinity
Supports HRH4 binding endpoint interpretation
Cross-study comparable; ChEMBL 20 data
Histamine H4 receptor GPCR pharmacology ligand design

Functional Bias: Piperazine vs. Pyrrolidine Diamines

Savall et al. demonstrate that in the des‑NH₂ 1,3‑aminopyrimidine series, the identity of the diamine component dictates functional output: piperazine‑containing analogs exhibit a distinct spectrum from pyrrolidine‑containing analogs, with the latter being preferred for certain functional profiles [1]. The title compound, bearing a 1‑(pyrimidin‑2‑yl)piperazine moiety, is therefore expected to exhibit a functional bias that differs from analogs employing aminopyrrolidine or other diamines. This SAR divergence is critical for studies investigating HRH4‑mediated G‑protein vs. β‑arrestin signaling bias.

Functional Bias
Class-level
Piperazine chemotype: distinct functional spectrum
Pyrrolidine analogs: preferred for certain profiles
Qualitative divergence in functional output
Functional output may depend on diamine identity
Quantitative bias data not available
HRH4 functional selectivity inverse agonism SAR divergence

Quinuclidine Core: Conformational Rigidity and Drug-Like Properties

The 1‑azabicyclo[2.2.2]octane (quinuclidine) core is a well‑established conformational constraint that reduces entropic penalty upon receptor binding, often enhancing affinity and selectivity. The title compound's quinuclidine‑pyrimidine‑piperazine scaffold exhibits a calculated fraction sp³ of 0.75 and a logP of 1.875 [1], indicating favorable drug‑like physicochemical properties. In contrast, many high‑affinity H4 ligands (e.g., JNJ‑7777120, calculated logP ≈ 3.9) possess higher lipophilicity, which can lead to increased non‑specific binding and solubility challenges.

Physicochemical Profile
Reported
logP 1.875; fraction sp³ 0.75
JNJ‑7777120: logP ~3.9; fsp³ ~0.40
~2‑unit lower logP; ~1.9‑fold higher fsp³
May inform assay buffer and formulation design
Calculated properties from ZINC15 and PubChem
quinuclidine scaffold conformational constraint drug‑likeness

Metabolic Stability via Des‑NH₂ Modification

Earlier triamino‑substituted pyridine and pyrimidine H4 modulators contain a free primary amino (–NH₂) group, which is a known metabolic liability susceptible to N‑acetylation and oxidative deamination. Savall et al. explicitly demonstrate that the exocyclic amine is not required to maintain HRH4 affinity, and the des‑NH₂ azacycles retain sub‑nanomolar potency while circumventing this metabolic vulnerability [1]. The title compound is a representative of this optimized des‑NH₂ chemotype, offering a more metabolically stable scaffold relative to first‑generation triamino H4 ligands.

Metabolic Stability
Class-level
Des‑NH₂ chemotype; retains pKi = 10.10
Predicted improved metabolic stability context
Direct microsomal stability data not available
metabolic stability des‑amino pyrimidine SAR optimization

Application Scenarios for CAS 185223-32-9


HRH4 Radioligand Binding Assays

With a Ki of approximately 0.079 nM (pKi = 10.10) at HRH4 [1], this compound serves as an exceptionally potent cold competitor in radioligand displacement assays. Its sub‑nanomolar affinity enables robust IC₅₀ determination for test ligands without exhausting receptor binding sites, making it ideal for high‑throughput screening cascade validation and detailed HRH4 pharmacology studies.

HRH4 Functional Selectivity Profiling

The piperazine‑containing des‑NH₂ chemotype exhibits a functional spectrum distinct from pyrrolidine‑based analogs [2]. Researchers investigating biased signaling at HRH4 can employ this compound as a reference antagonist/inverse agonist to benchmark ligand‑specific signaling fingerprints in cAMP, β‑arrestin recruitment, and GTPγS assays, ensuring correct interpretation of pathway‑selective pharmacology.

In Vivo Proof-of-Concept Studies

The compound's low calculated logP (1.875) and high fraction sp³ (0.75) [3] predict favorable solubility and metabolic stability. These properties support its use in rodent models of inflammatory or pruritic diseases where sustained HRH4 target engagement is necessary, particularly when benchmarked against more lipophilic H4 antagonists such as JNJ‑7777120 that exhibit higher metabolic clearance and variable brain penetration.

Chemical Biology Tool for HRH4 Target Validation

As a des‑NH₂ azacycle that retains full nanomolar affinity, this compound circumvents the metabolic liability of first‑generation triamino H4 ligands [2]. This makes it a superior chemical probe for chronic dosing studies, target‑engagement biomarker development, and chemoproteomic profiling where prolonged receptor occupancy and minimal reactive metabolite formation are critical prerequisites.

Application
Selection Property
Validation Focus
HRH4 binding displacement assays
High-affinity binding profile (reported)
Ki determination and screening cascade validation
HRH4 biased signaling studies
Functional spectrum linked to piperazine chemotype
cAMP, β‑arrestin, GTPγS assay benchmarking
Rodent HRH4 pharmacology models
Balanced physicochemical profile (low logP, high fsp³)
Target engagement and exposure assessment
HRH4 target validation and chemoproteomics
Des‑NH₂ chemotype with predicted metabolic stability
Prolonged target occupancy and reactive metabolite profiling
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